1,1,1-trifluorohex-5-en-2-one

Lipophilicity Drug Design Physicochemical Profiling

1,1,1-Trifluorohex-5-en-2-one (CAS 70961-01-2) is a fluorinated aliphatic ketone bearing a trifluoromethyl group directly adjacent to the carbonyl and a non-conjugated terminal alkene four methylene units removed from the ketone. This structural arrangement places it at the intersection of trifluoromethyl ketone chemistry and terminal olefin chemistry, providing two synthetically orthogonal reactive sites within a single low-molecular-weight scaffold (C₆H₇F₃O, MW 152.11 g/mol).

Molecular Formula C6H7F3O
Molecular Weight 152.11 g/mol
CAS No. 70961-01-2
Cat. No. B6612467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluorohex-5-en-2-one
CAS70961-01-2
Molecular FormulaC6H7F3O
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC=CCCC(=O)C(F)(F)F
InChIInChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h2H,1,3-4H2
InChIKeyLTMYFTXLOMHYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluorohex-5-en-2-one (CAS 70961-01-2) – Procurement-Grade Trifluoromethyl Ketone with a Terminal Alkene Handle


1,1,1-Trifluorohex-5-en-2-one (CAS 70961-01-2) is a fluorinated aliphatic ketone bearing a trifluoromethyl group directly adjacent to the carbonyl and a non-conjugated terminal alkene four methylene units removed from the ketone [1]. This structural arrangement places it at the intersection of trifluoromethyl ketone chemistry and terminal olefin chemistry, providing two synthetically orthogonal reactive sites within a single low-molecular-weight scaffold (C₆H₇F₃O, MW 152.11 g/mol) [1]. Unlike α,β-unsaturated trifluoromethyl enones, the isolated double bond enables alkene-specific transformations (e.g., hydroboration, cross-metathesis, thiol-ene click) without electronic cross-talk from the carbonyl, while the trifluoromethyl ketone retains the enhanced electrophilicity characteristic of perfluorinated acyl groups [2].

Why 1,1,1-Trifluorohex-5-en-2-one Cannot Be Replaced by a Generic Trifluoromethyl Ketone or Simple Alkenyl Ketone


Procurement decisions involving 1,1,1-trifluorohex-5-en-2-one must recognize that its value derives from the simultaneous presence of two functional motifs—a trifluoromethyl ketone and a terminal, non-conjugated alkene—within a defined four-methylene spacing [1]. Substituting the saturated analog 1,1,1-trifluoro-2-hexanone eliminates the alkene handle required for downstream diversification [2]; replacing with the non-fluorinated hex-5-en-2-one forfeits the ~19-fold lipophilicity enhancement, elevated carbonyl electrophilicity, and metabolic stability imparted by the CF₃ group [3][4]. Even closely related trifluoromethyl alkenones with conjugated enone systems (e.g., 1,1,1-trifluoro-3-buten-2-one) exhibit fundamentally different reactivity profiles because the double bond is electronically coupled to the carbonyl, precluding the orthogonal, sequence-independent synthetic strategies that the title compound enables [5]. The quantitative evidence below substantiates why each comparator falls short for specific application contexts.

Quantitative Differentiation Evidence for 1,1,1-Trifluorohex-5-en-2-one (CAS 70961-01-2) vs. Closest Analogs


Lipophilicity: XLogP3 Compared with Non-Fluorinated Analog Hex-5-en-2-one

The trifluoromethyl group in 1,1,1-trifluorohex-5-en-2-one raises the computed lipophilicity by 1.291 log units relative to the non-fluorinated parent scaffold hex-5-en-2-one, translating to an approximate 19-fold increase in octanol-water partition coefficient [1][2]. This magnitude of lipophilicity enhancement is directly relevant to membrane permeability and ADME property tuning in medicinal chemistry programs.

Lipophilicity Drug Design Physicochemical Profiling

Orthogonal Reactivity: Terminal Alkene Handle Absent in Saturated Analog 1,1,1-Trifluoro-2-hexanone

1,1,1-Trifluorohex-5-en-2-one possesses a chemically addressable terminal alkene (C=C) separated from the trifluoromethyl ketone by a three-methylene spacer, whereas its fully saturated counterpart 1,1,1-trifluoro-2-hexanone lacks any olefinic functionality [1][2]. The terminal alkene enables at least five well-established synthetic transformations—hydroboration, olefin cross-metathesis, thiol-ene radical addition, epoxidation, and Wacker oxidation—that are structurally impossible with the saturated analog.

Orthogonal Synthesis Bifunctional Building Blocks Diversification

Stabilizer Requirement: 4-tert-Butylcatechol (TBC) Addition Highlights Alkene Reactivity vs. Saturated Analog

Commercial 1,1,1-trifluorohex-5-en-2-one is supplied at 95% purity explicitly stabilized with 4-tert-butylcatechol (TBC), a radical polymerization inhibitor, as documented in the vendor certificate of analysis . In contrast, the saturated analog 1,1,1-trifluoro-2-hexanone is available at 98% purity without any stabilizer requirement . The necessity of TBC stabilization is a direct consequence of the terminal alkene's susceptibility to radical-initiated oligomerization, a degradation pathway entirely absent in the saturated comparator.

Chemical Stability Procurement Specifications Storage

Synthetic Lineage: Precursor to (E)-6-Aryl-1,1,1-trifluorohex-5-ene-2,4-diones for CF₃-Heterocycle Construction

1,1,1-Trifluorohex-5-en-2-one serves as the direct synthetic precursor to (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which undergo one-pot oxidative cyclization to yield 2-aryl-6-(trifluoromethyl)-4-pyrones and their 5-bromo derivatives [1]. These 4-pyrones are subsequently converted to biologically relevant CF₃-bearing azaheterocycles including pyrazoles, pyridones, and triazoles [1]. No saturated analog or non-fluorinated congener can access this specific heterocyclic scaffold because the transformation depends on both the trifluoromethyl ketone for electronic activation and the 5-ene for the enedione oxidation/cyclization cascade.

Heterocycle Synthesis CF₃-Building Blocks Medicinal Chemistry

Procurement Cost and Commercial Accessibility Relative to Saturated and Non-Fluorinated Analogs

The market price of 1,1,1-trifluorohex-5-en-2-one (95% + TBC, Bidepharm) is approximately ¥3,386 per gram, reflecting the synthetic complexity of installing both the CF₃CO– group and the terminal alkene in the same scaffold . By comparison, the saturated analog 1,1,1-trifluoro-2-hexanone (98%) is available at approximately $135/g (Santa Cruz Biotechnology) , and the non-fluorinated hex-5-en-2-one (98%) is priced at roughly ¥474.90 per 25 g (~¥19/g) from Aladdin [1]. The ~25-fold price premium over the saturated trifluoromethyl ketone underscores the added synthetic value of the terminal alkene functionality.

Procurement Cost Analysis Commercial Availability

High-Value Application Scenarios for 1,1,1-Trifluorohex-5-en-2-one Based on Verified Differentiation Evidence


Synthesis of CF₃-Substituted 4-Pyrones and Derived Azaheterocycles for Medicinal Chemistry Libraries

Research groups synthesizing trifluoromethylated heterocycles for drug discovery should procure 1,1,1-trifluorohex-5-en-2-one when the target scaffold is a 2-aryl-6-(trifluoromethyl)-4-pyrone or its downstream pyrazole, pyridone, or triazole derivatives [1]. The compound is converted to (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which undergo a validated one-pot oxidative cyclization/bromination cascade to afford the pyrone core [1]. Neither the saturated trifluoromethyl ketone (no enedione formation possible) nor the non-fluorinated hex-5-en-2-one (lacks the CF₃ group required for pyrone electronics) can access this chemotype.

Sequential Orthogonal Functionalization: Independent Derivatization of the CF₃ Ketone and Terminal Alkene

When a synthetic sequence demands that the trifluoromethyl ketone and the terminal olefin be reacted in a specific order without protecting group manipulation, 1,1,1-trifluorohex-5-en-2-one is the appropriate building block [1]. The non-conjugated spacer ensures that nucleophilic addition to the ketone (e.g., Grignard, reduction, Wittig olefination) does not electronically deactivate or activate the remote alkene, and conversely, alkene hydroboration or cross-metathesis can be performed without perturbing the CF₃CO– group. The saturated analog 1,1,1-trifluoro-2-hexanone eliminates the alkene handle entirely, requiring additional sp³ C–H functionalization steps [2].

Lipophilicity-Driven SAR Studies Requiring a CF₃-Containing Alkenyl Fragment

For structure–activity relationship (SAR) campaigns where a ~19-fold increase in predicted lipophilicity (ΔXLogP3 ≈ +1.3) is required relative to a non-fluorinated benchmark, 1,1,1-trifluorohex-5-en-2-one provides this physicochemical shift while retaining the terminal alkene as a synthetic anchor for further elaboration [1][2]. The computed XLogP3 of 2.1 places this scaffold in a favorable range for passive membrane permeability while avoiding excessive lipophilicity (LogP > 5) associated with poor drug-likeness.

Stabilizer-Aware Procurement for Radical-Sensitive or Polymerization-Prone Workflows

Laboratories planning to use the terminal alkene in radical-mediated reactions (e.g., thiol-ene, polymerization) must procure the TBC-stabilized grade and either remove the inhibitor immediately before use or design the reaction to tolerate ppm-level catechol [1]. Groups that do not require the alkene functionality should instead procure the unstabilized, higher-purity saturated analog 1,1,1-trifluoro-2-hexanone to avoid the additional purification burden and the 3% purity penalty associated with the stabilizer content [2].

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